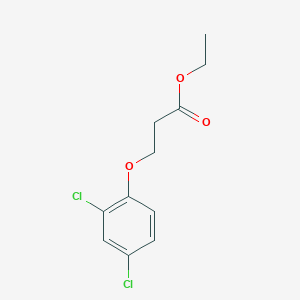

Ethyl 3-(2,4-dichloro-phenoxy)propanoate

Description

Ethyl 3-(2,4-dichloro-phenoxy)propanoate (CAS 1339815-33-6) is an organochlorine ester characterized by a phenoxy group substituted with chlorine atoms at the 2- and 4-positions, linked to a propanoate backbone via an ether bond.

The compound’s molecular formula is C₁₁H₁₂Cl₂O₃, with a molar mass of 287.12 g/mol. Its discontinued commercial status (as noted in ) implies specialized applications or challenges in synthesis scalability.

Properties

IUPAC Name |

ethyl 3-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEUORNUEUZSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,4-dichloro-phenoxy)propanoate can be synthesized through the esterification of 3-(2,4-dichlorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichloro-phenoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,4-dichlorophenoxy)propanoic acid and ethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 3-(2,4-dichlorophenoxy)propanoic acid and ethanol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Herbicidal Applications

Ethyl 3-(2,4-dichloro-phenoxy)propanoate is primarily utilized as a selective herbicide . Its effectiveness lies in its ability to control a wide range of weeds while minimizing damage to desirable crops. The compound operates by inhibiting specific metabolic pathways in target plants, making it a valuable tool in crop management.

Synergistic Effects

Research indicates that this compound exhibits synergistic effects when combined with other herbicides. For instance, when used alongside N-aryl-triazolin(ethi)ones, it enhances the overall herbicidal efficacy while reducing the required dosage of each active ingredient . This combination approach not only improves weed control but also mitigates the risk of developing herbicide-resistant weed populations.

Metabolic Studies

Recent studies have focused on the metabolism of this compound within various plant species. Understanding how plants metabolize this compound is crucial for assessing its environmental impact and efficacy.

Metabolic Pathways

Research has identified key metabolic pathways involved in the breakdown of this compound. For example, experiments using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed several hydroxylated metabolites resulting from plant metabolism . These metabolites can vary significantly between species, influencing both the effectiveness and safety profile of the herbicide.

Case Studies

A notable case study involved examining the metabolic response of wheat and barley to this compound treatment. The findings indicated that while wheat rapidly hydrolyzed the compound to its active form, barley exhibited slower metabolic rates . This differential metabolism underscores the importance of selecting appropriate crops for treatment to optimize herbicidal action.

Environmental Considerations

The use of this compound raises several environmental concerns due to its potential toxicity to non-target organisms and aquatic ecosystems.

Toxicological Profile

The compound has been classified under various hazard categories due to its acute toxicity and potential environmental impact . It is essential for users to adhere to recommended application rates and timing to minimize risks associated with runoff and non-target exposure.

Regulatory Status

Regulatory agencies continuously evaluate the safety and efficacy of herbicides like this compound. Compliance with guidelines ensures that its use does not adversely affect human health or the environment .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichloro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Ethyl 3-(2,4-dichloro-phenoxy)propanoate and Analogs

Key Observations :

Halogen Positioning: The 2,4-dichloro substitution in this compound creates a steric and electronic profile distinct from the 2,6-dichloro isomer (CAS 58048-39-8). The 2,4-substitution likely enhances resonance stabilization of the phenoxy group, affecting reactivity in nucleophilic aromatic substitution . Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate (CAS 259132-21-3) introduces an additional chlorine on the phenyl ring, increasing molecular weight and polarity compared to the phenoxy analogs .

Functional Moieties: Triazole-containing analogs (e.g., compounds in ) exhibit higher nitrogen content, enabling hydrogen bonding and coordination chemistry, which are critical in medicinal chemistry .

Key Findings :

- Triazole Derivatives: highlights yields of 61–78% for microwave-synthesized triazole esters, with demonstrated antibacterial and antifungal activity (e.g., compound 5f at 71% yield and 134–135°C melting point) . These compounds are structurally distinct from this compound but share ester functionality for modular derivatization.

- Protein Modification: Ethyl 3-azidopropanoate () and related triazolyl esters are used in click chemistry for site-selective protein labeling, leveraging their reactive azide or halide groups .

- Biological Activity: this compound’s halogenated aromatic system may confer herbicidal or antifungal properties, analogous to chlorinated phenoxyacetic acids (e.g., 2,4-D) .

Spectroscopic and Stability Data

- Infrared (IR) Spectroscopy: Triazole-containing esters () show characteristic C=O stretches at ~1730 cm⁻¹ and N-H stretches at ~3300 cm⁻¹, while chlorinated phenoxypropanoates exhibit strong C-O-C and C-Cl absorptions .

- Thermal Stability : The solid-state stability of triazole derivatives (melting points 58–155°C) contrasts with the liquid or discontinued status of simpler halogenated esters, suggesting divergent handling requirements .

Biological Activity

Ethyl 3-(2,4-dichloro-phenoxy)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in herbicidal applications and as a precursor in pharmaceutical synthesis. This article provides an overview of its biological activity based on diverse research findings, including structure-activity relationships, herbicidal efficacy, and implications for further applications.

Chemical Structure and Synthesis

This compound is an ester derivative featuring a dichlorophenoxy group. The synthesis typically involves the reaction of 2,4-dichlorophenol with ethyl acrylate or related compounds under acidic conditions. The presence of the dichloro substituents is crucial for its biological activity, influencing both herbicidal potency and interactions with biological targets.

Herbicidal Properties

This compound exhibits significant herbicidal activity against various weed species. Its efficacy is often compared to other herbicides in field trials. The following table summarizes key findings from studies evaluating its herbicidal activity:

| Herbicide | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Annual grasses | 0.05 - 0.15 | >90 |

| This compound | Perennial grasses | 0.11 - 0.22 | >85 |

| Comparison Herbicide A | Various broadleaf weeds | 0.1 | 75 |

| Comparison Herbicide B | Grasses and sedges | 0.15 | 80 |

The compound effectively controls annual and perennial grasses at specified application rates, demonstrating its utility in agricultural settings .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymatic processes in target plants. It acts similarly to other phenoxy herbicides by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mode of action is critical for its effectiveness against a wide range of weed species.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of compounds related to this compound reveals that modifications to the phenoxy group significantly affect biological activity. For instance:

- Chlorine Substitution : The presence of chlorine atoms at the 2 and 4 positions enhances herbicidal potency compared to non-chlorinated analogs.

- Alkyl Chain Variation : Alterations in the alkyl chain length or branching can lead to variations in herbicidal effectiveness, with specific configurations yielding higher activity levels .

Field Trials

In a series of field trials conducted over multiple seasons, this compound was tested against various weed species in different soil types and climatic conditions. Results indicated consistent efficacy across trials:

- Trial A : Conducted in sandy soil; showed >90% control of target weeds within two weeks post-application.

- Trial B : Conducted in clay soil; demonstrated similar results with minor variations attributed to soil moisture levels.

These trials underscore the compound's versatility and reliability as a herbicide under varying environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.